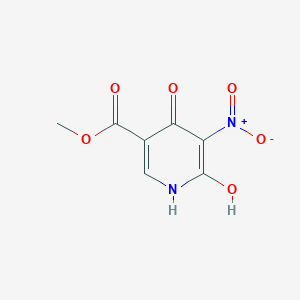
CID 45588390
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,6-dihydroxy-5-nitronicotinate . This compound has the molecular formula C7H6N2O6 and a molecular weight of 214.13 g/mol . It is primarily used in research settings, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Methyl 4,6-dihydroxy-5-nitronicotinate involves several steps. One common method includes the nitration of methyl 4,6-dihydroxy nicotinate. The reaction typically requires a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the nicotinate ring.
Industrial Production Methods
Industrial production of Methyl 4,6-dihydroxy-5-nitronicotinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
Methyl 4,6-dihydroxy-5-nitronicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl 4,6-dihydroxy-5-nitronicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4,6-dihydroxy-5-nitronicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme.
類似化合物との比較
Methyl 4,6-dihydroxy-5-nitronicotinate can be compared with other similar compounds, such as:
Methyl 4,6-dihydroxy nicotinate: Lacks the nitro group and has different chemical reactivity.
Methyl 4,6-dihydroxy-3-nitronicotinate: Has the nitro group at a different position, leading to different chemical properties and reactivity.
Methyl 4,6-dihydroxy-5-aminonicotinate: The nitro group is reduced to an amino group, resulting in different biological activities.
The uniqueness of Methyl 4,6-dihydroxy-5-nitronicotinate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
InChI |
InChI=1S/C7H6N2O6/c1-15-7(12)3-2-8-6(11)4(5(3)10)9(13)14/h2H,1H3,(H2,8,10,11) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKYOFYOTZRQAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C(C1=O)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CNC(=C(C1=O)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile](/img/structure/B7852878.png)
![4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7852886.png)
![4-[(2-hydroxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7852894.png)
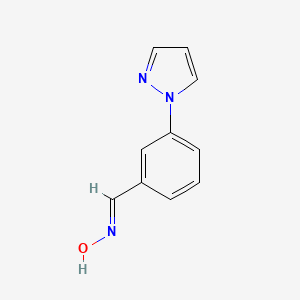
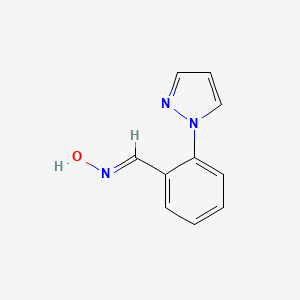
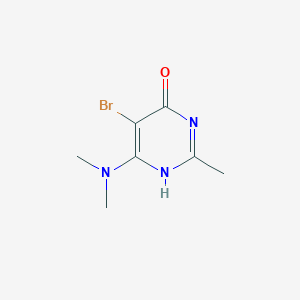
![sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7852921.png)
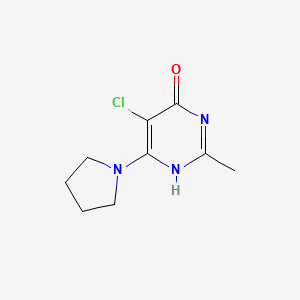
![(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B7852947.png)
![methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate](/img/structure/B7852954.png)
![methyl 3-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methylamino]thiophene-2-carboxylate](/img/structure/B7852961.png)
![3-chloro-N'-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide](/img/structure/B7852974.png)
![4-chloro-N'-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide](/img/structure/B7852982.png)
